molecular formula C23H29NO3 B12403923 Alvimopan metabolite-d5

Alvimopan metabolite-d5

Cat. No.: B12403923
M. Wt: 372.5 g/mol
InChI Key: KSBSLJKYJXTATP-CSOBCCOPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Alvimopan metabolite-d5 involves the incorporation of deuterium into the alvimopan metabolite. This is typically achieved through a series of synthetic steps that include deuterium exchange reactions.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms. The reaction conditions are carefully controlled to maintain the integrity of the compound and achieve high yields .

Chemical Reactions Analysis

Types of Reactions

Alvimopan metabolite-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs .

Scientific Research Applications

Alvimopan metabolite-d5 is widely used in scientific research, particularly in the following areas:

    Chemistry: It is used as a tracer in studies involving the pharmacokinetics and metabolism of alvimopan.

    Biology: It helps in understanding the biological pathways and interactions of alvimopan in the body.

    Medicine: It is used in clinical studies to evaluate the efficacy and safety of alvimopan in treating postoperative ileus.

    Industry: It is used in the development of new drugs and therapeutic agents

Mechanism of Action

Alvimopan metabolite-d5 exerts its effects by competitively binding to the μ-opioid receptors in the gastrointestinal tract. This binding prevents the activation of these receptors by endogenous opioids, thereby reducing the inhibitory effects on gastrointestinal motility. The deuterium labeling does not alter the mechanism of action but helps in tracking the compound during pharmacokinetic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alvimopan metabolite-d5 is unique due to its deuterium labeling, which provides distinct advantages in research studies. The deuterium atoms help in differentiating the compound from its non-labeled counterparts, allowing for precise tracking and quantification in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C23H29NO3

Molecular Weight

372.5 g/mol

IUPAC Name

(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid

InChI

InChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27)/t17-,19-,23+/m0/s1/i3D,4D,5D,7D,8D

InChI Key

KSBSLJKYJXTATP-CSOBCCOPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O)C(=O)O)[2H])[2H]

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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